1-BENZYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-BENZYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds with piperidine moiety are known for their wide variety of biological activities and are extensively used in the pharmaceutical industry .
Preparation Methods
The synthesis of 1-BENZYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE involves multiple steps. One common method includes the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether . Industrial production methods often involve the use of high-yield, cost-effective synthetic routes to ensure scalability and efficiency .
Chemical Reactions Analysis
1-BENZYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine nitrogen.
Common Reagents and Conditions: Reagents such as boron reagents for Suzuki–Miyaura coupling are often used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-BENZYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various medicinal compounds.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as Alzheimer’s.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-BENZYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to act as dopamine reuptake inhibitors, which can influence neurotransmitter levels in the brain . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-BENZYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds such as:
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant of the piperidine class that acts as a dopamine reuptake inhibitor.
N-Benzylpiperidine-4-carboxaldehyde: Another piperidine derivative used in the synthesis of medicinal compounds.
1-Benzyl-4-piperidone: A versatile heterocyclic building block in pharmaceutical synthesis.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-benzyl-N-[(4-piperidin-1-ylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O/c29-25(23-13-17-27(18-14-23)20-22-7-3-1-4-8-22)26-19-21-9-11-24(12-10-21)28-15-5-2-6-16-28/h1,3-4,7-12,23H,2,5-6,13-20H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBANFLFVLDTLEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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